Pyridine-3,5-diamine dihydrochloride

Pharmaceutical intermediates Chemical synthesis Purity grade

Pyridine-3,5-diamine dihydrochloride (CAS 1354940-83-2) offers a strategic 3,5-substitution pattern on the pyridine ring, delivering distinct electronic and steric properties for ligand design and CNS-targeted synthesis. The dihydrochloride salt ensures superior aqueous solubility and bench stability, enabling reactions in water. ≥98% purity provides a cost-effective alternative to the 3,4-isomer. Procure now for your research.

Molecular Formula C5H9Cl2N3
Molecular Weight 182.05 g/mol
Cat. No. B13496582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-3,5-diamine dihydrochloride
Molecular FormulaC5H9Cl2N3
Molecular Weight182.05 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1N)N.Cl.Cl
InChIInChI=1S/C5H7N3.2ClH/c6-4-1-5(7)3-8-2-4;;/h1-3H,6-7H2;2*1H
InChIKeyGACDDWMIIOFTGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Characterization of Pyridine-3,5-diamine dihydrochloride for Scientific Procurement


Pyridine-3,5-diamine dihydrochloride (CAS 1354940-83-2), the dihydrochloride salt of 3,5-diaminopyridine, is a heterocyclic aromatic diamine with the molecular formula C5H9Cl2N3 and a molecular weight of 182.05 g/mol . As a derivative of pyridine, it features two primary amine groups at the 3- and 5-positions of the aromatic ring [1]. This specific substitution pattern dictates its unique reactivity profile as a ligand and building block in organic synthesis, distinguishing it from other diaminopyridine isomers . The dihydrochloride salt form is particularly advantageous for research applications, as it markedly enhances water solubility and improves bench stability compared to its free base counterpart .

Critical Distinctions of Pyridine-3,5-diamine dihydrochloride That Preclude Generic Substitution


The simple interchange of Pyridine-3,5-diamine dihydrochloride with other diaminopyridine isomers (e.g., 2,6-diaminopyridine or 3,4-diaminopyridine) or even its free base form is scientifically unsound. The specific 3,5-substitution pattern on the pyridine ring is not a trivial structural difference; it directly governs the compound's unique electronic distribution, basicity, and steric properties, which in turn dictate its performance as a ligand in metal coordination chemistry and its biological activity profile . Furthermore, the dihydrochloride salt form provides a critical advantage in solubility and ionic strength that the neutral base does not possess, a key factor in aqueous reaction media and biological assays . The evidence below quantifies these critical performance and property differences that a simple 'in-class' substitution would overlook.

Quantitative Differentiation Evidence for Pyridine-3,5-diamine dihydrochloride Against Key Analogs


Comparative Purity and Application Grade vs. 3,4-Diaminopyridine

A direct comparison with the closely related 3,4-diaminopyridine reveals distinct purity grades and primary applications. The 3,4-isomer is available at a higher pharmaceutical grade (≥99%), reflecting its established use as an API intermediate, whereas 3,5-diaminopyridine is commercially offered at an industrial grade (≥98%) . This is supported by the fact that 3,5-diaminopyridine is more often employed as a versatile building block and ligand in exploratory research, rather than a direct pharmaceutical precursor .

Pharmaceutical intermediates Chemical synthesis Purity grade

Superior Water Solubility of the Dihydrochloride Salt

The dihydrochloride salt form (Pyridine-3,5-diamine dihydrochloride) is freely soluble in water due to the protonation of its three basic nitrogen atoms, which significantly enhances its hydrophilicity . This is a crucial advantage over the neutral base form (3,5-diaminopyridine), which has an estimated water solubility of approximately 829 g/L at 25°C . The enhanced solubility of the salt enables higher concentrations in aqueous reaction media and biological assays, while its improved handling and bench stability reduce experimental variability .

Solubility Formulation Salt selection

Validated Low Mutagenicity Risk and Enhanced Brain Penetration in Drug Discovery

In a medicinal chemistry program for LRRK2 inhibitors, the 3,5-diaminopyridine sub-series was identified as low risk for mutagenicity (confirmed by a 3-strain Ames negative result) [1]. This property distinguished it from other structural motifs and led to its prioritization over a 4,6-diaminopyrimidine analog, which did not share the same favorable safety profile. Furthermore, the 3,5-diaminopyridine core was specifically selected for further optimization due to its demonstrated enhancement of rodent brain penetration [1].

Medicinal chemistry Drug discovery Safety pharmacology

Optimal Application Scenarios for Pyridine-3,5-diamine dihydrochloride Based on Differential Evidence


Exploratory Coordination Chemistry and Catalyst Development

The unique 3,5-substitution pattern on the pyridine ring makes Pyridine-3,5-diamine dihydrochloride an excellent ligand for exploring novel metal coordination geometries and electronic effects in catalyst design [1]. Its enhanced water solubility as a dihydrochloride salt facilitates complexation reactions in benign aqueous media, a key advantage over less soluble isomers or free bases .

Synthesis of CNS-Targeted Small Molecule Libraries

For medicinal chemistry programs focused on central nervous system (CNS) targets, the 3,5-diaminopyridine scaffold is a strategic choice. It has been demonstrated to confer enhanced rodent brain penetration and carries a low mutagenicity risk, as validated by a 3-strain Ames test, making it a privileged building block for developing brain-penetrant candidates [1].

Cost-Effective Building Block for Multi-Step Organic Synthesis

When procuring a diaminopyridine for use as a general-purpose intermediate or building block, the industrial-grade (≥98%) purity of Pyridine-3,5-diamine dihydrochloride offers a cost-effective alternative to the higher-purity (≥99%), pharmaceutical-grade 3,4-isomer, without compromising performance in most synthetic applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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